molecular formula C15H20N2O3 B602107 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 441781-23-3

8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B602107
CAS RN: 441781-23-3
M. Wt: 276.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C15H20N2O3 . It has a molecular weight of 276.33100 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) . The SMILES representation is C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 276.33100 . Unfortunately, the sources do not provide information on its density, boiling point, melting point, or flash point .

Mechanism of Action

Target of Action

3-Hydroxy Fenspiride is an oxazolidinone spiro compound . Its primary targets are the bronchial smooth muscles and the respiratory tract . It is used in the treatment of ENT (ear, nose, and throat) and respiratory diseases .

Mode of Action

3-Hydroxy Fenspiride acts as an antagonist of 5-hydroxytryptamine . It has antispasmodic and bronchodilator effects , which means it can relieve spasms in the bronchial muscles and widen the airways, respectively. This makes it easier for air to flow in and out of the lungs, improving respiratory function .

Biochemical Pathways

It is known that it affects the expansion of bronchial smooth muscles . This suggests that it may interact with pathways related to muscle contraction and relaxation, potentially influencing the balance of neurotransmitters or other signaling molecules involved in these processes.

Pharmacokinetics

The pharmacokinetics of 3-Hydroxy Fenspiride involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it exhibits fairly slow absorption, with the maximum plasma concentration achieved 6 hours after administration . The plasma clearance of Fenspiride is about 184 ml·min −1, and its apparent volume of distribution is moderately large (2151) . The elimination half-life obtained from the plasma data is 14 to 16 hours, independent of the route of administration . This suggests that the compound has a relatively long duration of action.

Result of Action

The molecular and cellular effects of 3-Hydroxy Fenspiride’s action primarily involve its antispasmodic and bronchodilator effects . By relaxing the bronchial smooth muscles and widening the airways, it improves respiratory function and reduces symptoms such as coughing and difficulty breathing in patients with respiratory diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy Fenspiride. For instance, individuals exposed to aggressive environmental factors who are at risk of developing chronic obstructive pulmonary disease may benefit from the anti-inflammatory and bronchodilator effects of very low doses of Fenspiride .

properties

IUPAC Name

8-[2-(3-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-13-3-1-2-12(10-13)4-7-17-8-5-15(6-9-17)11-16-14(19)20-15/h1-3,10,18H,4-9,11H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTTZGCVKGAGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857763
Record name 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

CAS RN

441781-23-3
Record name 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 2
8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 3
Reactant of Route 3
8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 4
Reactant of Route 4
8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 5
Reactant of Route 5
8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 6
Reactant of Route 6
8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.